molecular formula C16H18N2O3S2 B5790778 (4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5790778
M. Wt: 350.5 g/mol
InChI Key: FASWKGSBVPAASZ-UHFFFAOYSA-N
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Description

(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C21H27N3O5S3 This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 2-thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylsulfonyl chloride with piperazine to form an intermediate, which is then reacted with 2-thienylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)sulfonylpiperazine: Similar in structure but lacks the 2-thienylsulfonyl group.

    (4-Methylphenyl)sulfonylphenylmethanone: Contains a phenyl group instead of the piperazine ring.

    (4-Nitrophenyl)sulfonyltryptophan: A sulfonamide compound with different substituents.

Uniqueness

(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both the 4-methylphenyl and 2-thienylsulfonyl groups attached to the piperazine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.

Properties

IUPAC Name

(4-methylphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-13-4-6-14(7-5-13)16(19)17-8-10-18(11-9-17)23(20,21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWKGSBVPAASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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